1-(2-methoxyethyl)-2-propyl-1H-benzimidazole
Overview
Description
1-(2-methoxyethyl)-2-propyl-1H-benzimidazole is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 218.141913202 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemotherapy of Alveolar Hydatid Disease : Benzimidazoles like 1-(2-methoxyethyl)-2-propyl-1H-benzimidazole are used in chemotherapy for alveolar hydatid disease (AHD). A study showed that a benzimidazole prodrug induced significant morphological damage in Echinococcus multilocularis metacestodes, suggesting potential for treating AHD (Walchshofer et al., 1990).
Virus Infections : Benzimidazole derivatives have shown protective action against virus infections in tissue culture and in vivo. They displayed high protective action against Coxsackie viruses, echoviruses, and rhinoviruses, among others (O'sullivan et al., 1969).
Antisecretory Activity : Certain benzimidazoles inhibit the (H+,K+)-ATPase, which is crucial for gastric acid secretion. The study of these compounds, like pantoprazole, has led to the development of drugs for treating gastric-related issues (Kohl et al., 1992).
Antifungal, Insecticidal, and Herbicidal Activities : Benzimidazoles have been synthesized and evaluated for their antifungal, insecticidal, and herbicidal activities. Certain derivatives exhibited significant activity against pests like Panonycus citri (Hisano et al., 1982).
H1-Antihistaminic Agents : Some benzimidazole derivatives, specifically those with a 2-(substituted-oxy)ethyl group, have shown potent H1-antihistaminic activity, suggesting their use in allergy treatments (Iemura et al., 1986).
Corrosion Inhibition : Benzimidazole derivatives have been studied for their inhibitory action against the corrosion of iron in acidic solutions, indicating potential applications in material protection and preservation (Khaled, 2003).
Antimicrobial and Antifungal Activity : Bis(benzimidazoles) and trithiocyanurate complexes have been synthesized and shown to possess significant antimicrobial and antifungal activities, indicating their potential in treating infections (Kopel et al., 2015).
Anticancer Properties : Benzimidazole derivatives have been explored for their potential in cancer treatment. They have shown activity against various cancer cell lines, suggesting their use as anticancer agents (Ghani & Mansour, 2011).
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-propylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-6-13-14-11-7-4-5-8-12(11)15(13)9-10-16-2/h4-5,7-8H,3,6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGZPUGGCGWLQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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